Methyl 4-chloro-3-nitrobenzoate

概述

描述

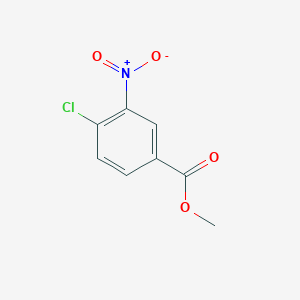

Methyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is typically found as a white to pale yellow crystalline powder .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-chlorobenzoate. The nitration reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product in high purity .

化学反应分析

Types of Reactions

Methyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: Methyl 4-chloro-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Organic Synthesis

Methyl 4-chloro-3-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form more complex molecules. Its nitro and chloro groups are good leaving groups, facilitating these reactions.

- Synthesis of Pharmaceuticals : It is used in the synthesis of pharmaceutical agents due to its ability to introduce functional groups that enhance biological activity. For example, derivatives of this compound have been studied for their potential anti-inflammatory properties.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities. Notable applications include:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study indicated that modifications to the nitro group can enhance efficacy against specific bacterial strains .

- Anti-Cancer Research : Some derivatives are being explored for their potential anti-cancer effects. The introduction of different substituents on the aromatic ring has been linked to increased cytotoxicity against cancer cell lines.

Environmental Applications

This compound is also relevant in environmental science, particularly in bioremediation:

- Biodegradation Studies : Research has demonstrated that certain bacterial strains can utilize this compound as a carbon source, leading to its degradation into less harmful substances . For instance, Pseudomonas sp. JHN was shown to degrade related compounds effectively, suggesting its potential use in bioremediation strategies for contaminated environments.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents based on this compound derivatives showed promising results against Gram-positive bacteria. The modifications made to the nitro group significantly increased the antibacterial activity compared to the parent compound.

Case Study 2: Bioremediation

In a bioremediation study, Pseudomonas sp. JHN was isolated from contaminated soil and demonstrated effective degradation of this compound within two weeks under optimized conditions (pH 7.5, temperature at 30°C). This highlights the compound's relevance in environmental cleanup efforts.

作用机制

The mechanism of action of methyl 4-chloro-3-nitrobenzoate in chemical reactions involves the electrophilic nature of the nitro group, which makes the benzene ring more susceptible to nucleophilic attack. The chloro group, being an electron-withdrawing group, further activates the ring towards nucleophilic substitution . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic and nucleophilic properties .

相似化合物的比较

Similar Compounds

- Methyl 4-chlorobenzoate

- Methyl 3-nitrobenzoate

- Methyl 4-nitrobenzoate

Uniqueness

Methyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chloro and nitro groups on the benzene ring, which imparts distinct reactivity patterns compared to compounds with only one of these substituents . This dual substitution allows for a wider range of chemical transformations and applications in synthetic chemistry .

生物活性

Methyl 4-chloro-3-nitrobenzoate (CAS No. 14719-83-6) is an organic compound with significant implications in various biological and chemical applications. This article delves into its biological activity, including its synthesis, degradation pathways, and potential therapeutic uses, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₆ClNO₄

- Molecular Weight : 215.59 g/mol

- Melting Point : 78-82 °C

- Purity : ≥98% .

Synthesis

The synthesis of this compound typically involves the esterification of 4-chloro-3-nitrobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction can be summarized as follows:

This method yields the methyl ester in good purity, suitable for further biological studies .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Pseudomonas species, which are known for their resistance to many antibiotics. The compound was utilized as a substrate in bioremediation studies, where it served as a carbon source for Pseudomonas sp. JHN, leading to the degradation of more complex aromatic compounds .

Enzymatic Activity

Research indicates that this compound can act as a substrate for specific enzymes involved in biodegradation processes. For instance, a novel enzyme, 4C3NP-monooxygenase, was identified that catalyzes the conversion of this compound into less harmful metabolites such as 4-chlororesorcinol. This enzymatic pathway is crucial for understanding how certain bacteria can detoxify environmental pollutants .

Bioremediation Applications

A significant case study involved the use of Pseudomonas sp. JHN to degrade this compound in contaminated soils. The study reported complete degradation within 50 hours, with the release of chloride and nitrite ions as byproducts. This bioremediation capability highlights the potential for using this compound in environmental cleanup strategies .

Pharmacological Potential

In pharmacological contexts, this compound has been explored for its potential as a lead compound in drug development. Its structural properties allow for modifications that could enhance its biological activity against specific targets, particularly in cancer therapy where compounds with similar structures have shown promise .

Table 1: Summary of Biological Activities

| Activity | Organism/Enzyme | Effectiveness |

|---|---|---|

| Antimicrobial | *Pseudomonas sp. JHN | Inhibits growth |

| Enzymatic degradation | 4C3NP-monooxygenase | Converts to chlororesorcinol |

| Bioremediation | Soil microcosm experiments | Complete degradation in 50h |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-3-nitrobenzoate, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloromethylated polystyrene resin reacts with the sodium salt of 4-chloro-3-nitrobenzoic acid in DMF to yield resin-bound intermediates, which are cleaved with hydrofluoric acid for characterization . Characterization often involves elemental analysis, NMR, and IR spectroscopy. X-ray crystallography is used to confirm molecular geometry, as seen in studies of related esters like ethyl 4-chloro-3-nitrobenzoate, where intramolecular hydrogen bonds and π-π interactions stabilize crystal structures .

Q. What experimental techniques are critical for confirming the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is a gold standard for structural confirmation. For instance, SCXRD analysis of ethyl 4-chloro-3-nitrobenzoate revealed planar aromatic rings and intramolecular C–H⋯O hydrogen bonds, with data collected using Enraf-Nonius CAD-4 diffractometers and refined via SHELX software . Complementary techniques include mass spectrometry and thermal analysis (e.g., melting point determination, as reported for ethyl analogs at 53–55°C ).

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nitrogen-containing ligands?

Palladium-catalyzed coupling reactions (e.g., with BINAP ligands and Cs₂CO₃ as a base) are effective. In a synthesis of Polo-box inhibitors, this compound reacted with amines at 80°C under argon, achieving 60% yield over two steps. Key factors include catalyst loading (e.g., Pd(TFA)₂), solvent choice (dry toluene), and temperature control to minimize side reactions . Post-reduction steps (e.g., using SnCl₂·H₂O or Fe/AcOH) require careful monitoring to avoid over-reduction of nitro groups .

Q. What analytical challenges arise in crystallographic studies of this compound derivatives, and how are they resolved?

Challenges include handling weak diffraction patterns and resolving hydrogen bonding networks. For example, in ethyl 4-anilino-3-nitrobenzoate, intramolecular N–H⋯O bonds create nonplanar rings, necessitating high-resolution data (R factor < 0.05) and restraints on hydrogen atom positions during refinement . Software like SHELXL97 and ORTEP-3 aids in modeling anisotropic displacement parameters and visualizing π-π interactions (e.g., centroid distances of 3.84–3.96 Å) .

Q. How do researchers address discrepancies in reaction yields or spectroscopic data during synthesis?

Contradictions in yields often stem from impurity profiles or unoptimized reaction kinetics. For example, inconsistent elemental analysis after HF cleavage of resin-bound intermediates may require extended reaction times or alternative purification (e.g., column chromatography) . Discrepancies in NMR spectra (e.g., unexpected peaks) can arise from residual solvents or byproducts; deuterated solvents and 2D NMR (HSQC, HMBC) help resolve ambiguities .

Q. What mechanistic insights guide the reduction of nitro groups in this compound derivatives?

Nitro-to-amine reduction (e.g., using SnCl₂·H₂O or catalytic hydrogenation) proceeds via a nitrene intermediate. In the synthesis of benzimidazoles, PtO₂-catalyzed H₂ reduction of nitro groups avoids over-reduction to hydroxylamines, with reaction progress monitored by TLC or HPLC . Competing pathways (e.g., ester hydrolysis under acidic conditions) are mitigated by controlling pH and temperature .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for coupling reactions to prevent hydrolysis of ester groups .

- Crystallography : Use low-temperature data collection (e.g., 298 K) to improve crystal stability and reduce thermal motion artifacts .

- Data Analysis : Apply the Hirshfeld surface method to quantify intermolecular interactions in crystal structures .

属性

IUPAC Name |

methyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTKWPWDSUNLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352833 | |

| Record name | Methyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14719-83-6 | |

| Record name | Methyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。